Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate
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Overview
Description
3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the benzothiophene family This compound is characterized by the presence of a chloro group, a methoxy group, and a methoxycarbonyl group attached to a benzothiophene ring, along with a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 6-methoxybenzothiophene, followed by the introduction of the methoxycarbonyl group through esterification. The final step involves the formation of the carbohydrazide moiety via hydrazinolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methoxy-2-(methylcarbamoyl)pyridine
- 3-Chloro-6-methoxy-N-[(4-methoxyoxan-4-yl)methyl]quinolin-4-amine
Uniqueness
3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of functional groups and its benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H11ClN2O4S |
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Molecular Weight |
314.75 g/mol |
IUPAC Name |
methyl N-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]carbamate |
InChI |
InChI=1S/C12H11ClN2O4S/c1-18-6-3-4-7-8(5-6)20-10(9(7)13)11(16)14-15-12(17)19-2/h3-5H,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
GFKXEJPTOMRFEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)OC)Cl |
Origin of Product |
United States |
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